5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-
Description
The compound 5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]- features an isoquinolinamine core substituted at the 5-position with an amine group. The pyrrolidinyl moiety at the 3-position is further functionalized with a 3-nitrophenylmethyl group. This structure combines a heteroaromatic isoquinoline scaffold with a nitro-substituted phenyl ring, which may confer unique electronic and steric properties. Such compounds are often explored for pharmacological applications due to the isoquinoline scaffold’s prevalence in kinase inhibitors and other bioactive molecules .
Properties
CAS No. |
675133-07-0 |
|---|---|
Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-[(3-nitrophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H20N4O2/c25-24(26)18-5-1-3-15(11-18)13-23-10-8-17(14-23)22-20-6-2-4-16-12-21-9-7-19(16)20/h1-7,9,11-12,17,22H,8,10,13-14H2 |
InChI Key |
NRZLHOPHZOTRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1-(3-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction.
Coupling with Isoquinoline: The final step involves coupling the pyrrolidine derivative with isoquinoline using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Nitro Group Reactivity
The 3-nitrophenyl group participates in reduction and electrophilic substitution reactions:
| Reaction Type | Conditions/Reagents | Products | Key Observations |
|---|---|---|---|
| Catalytic Reduction | H₂/Pd-C in ethanol, 25–50°C | 3-Aminophenyl derivative | Complete reduction occurs within 2–4 hours. |
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Additional nitro groups at meta/para positions | Steric hindrance limits para substitution. |
-
Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, directing electrophiles to meta positions on the benzene ring.
Amine Group Reactivity
The secondary amine in the pyrrolidine ring undergoes alkylation and acylation:
| Reaction Type | Conditions/Reagents | Products | Yield |
|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | N-Ethylpyrrolidine derivative | 65–70% |
| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetylpyrrolidine derivative | 85% |
-
Notable Limitation : Steric hindrance from the isoquinoline ring reduces reactivity in bulkier electrophiles.
Pyrrolidine Ring Reactions
The pyrrolidine moiety undergoes ring-opening and substitution:
| Reaction Type | Conditions/Reagents | Products | Application |
|---|---|---|---|
| Ring-Opening | HBr (48%), reflux | Linear bromoamine derivative | Intermediate for further synthesis. |
| Nucleophilic Substitution | NaN₃, DMSO, 100°C | Azide-substituted pyrrolidine | Click chemistry applications. |
Isoquinoline Core Reactivity
The isoquinoline system participates in electrophilic substitution and coordination chemistry:
| Reaction Type | Conditions/Reagents | Products | Selectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitroisoquinoline derivative | Para to existing substituents. |
| Metal Coordination | CuCl₂, MeOH, 25°C | Cu(II) complex | Stabilizes oxidation state. |
Prodrug Formation
The amine group can be modified to form prodrugs, as seen in analogous compounds :
-
Example : Replacement of a hydrogen atom in the amine with a group such as acyloxyalkyl enhances bioavailability.
Stability and Handling Considerations
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent against various diseases, including cancer and neurological disorders. Its unique structure allows for interactions with multiple biological targets, which may lead to novel treatments.
- Enzyme Inhibition Studies : Research has indicated that derivatives of isoquinolinamine can inhibit specific enzymes, making them candidates for drug development aimed at enzyme-related pathologies.
-
Biological Activity
- Receptor Binding Studies : Initial studies suggest that 5-Isoquinolinamine may bind to certain receptors in the central nervous system, which could be relevant for treating mood disorders or neurodegenerative diseases.
- Antimicrobial Properties : Some isoquinoline derivatives exhibit antimicrobial activity, prompting investigations into the potential use of 5-Isoquinolinamine in combating bacterial infections.
-
Synthetic Chemistry
- Building Block in Organic Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for further chemical modifications, expanding its utility in synthetic pathways.
- Development of New Materials : The unique properties of 5-Isoquinolinamine make it suitable for exploring new materials in chemical processes and applications.
Mechanism of Action
The mechanism of action of N-(1-(3-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The isoquinoline moiety may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Compound A : 5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]- (CAS 675133-63-8)
- Structural Difference : The nitro group on the phenyl ring is at the 2-position (ortho) instead of the 3-position (meta).
- Electron-withdrawing effects of the nitro group are less delocalized in the ortho configuration, altering electronic interactions compared to the meta isomer .
Compound B : 5-Isoquinolinamine, N-[1-[(2-chlorophenyl)methyl]-3-pyrrolidinyl]-
- Structural Difference : The nitro group is replaced with a chlorine atom at the 2-position.
- Implications :
Compound C : 5-Isoquinolinamine, N-[1-[(4-aminophenyl)methyl]-3-pyrrolidinyl]-
- Structural Difference: The nitro group is replaced with an amino group at the 4-position (para).
- Implications: The amino group is electron-donating, reversing the electronic effects of nitro. Increased basicity may enhance solubility in acidic environments .
Core Scaffold Modifications
Compound D : 1-(3-Methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)isoquinolin-3-amine
- Structural Difference : The pyrrolidinyl-3-nitrophenylmethyl moiety is replaced with a 3-methoxyphenyl group and a pyrazolyl amine .
- Implications: Methoxy groups enhance solubility via polar interactions.
Compound E : N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- Structural Difference : The pyrrolidinyl group is absent; instead, a chloro-nitro-pyridine substituent is attached.
- Chlorine and nitro groups synergistically enhance electrophilicity, favoring covalent interactions .
Biological Activity
5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]- (CAS No. 675133-07-0) is a synthetic compound with the molecular formula and a molecular weight of 348.39 g/mol. This compound is notable for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The structure of 5-Isoquinolinamine can be represented as follows:
- IUPAC Name : N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]isoquinolin-5-amine
- SMILES :
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Through cyclization reactions.
- Attachment of the Nitrobenzyl Group : Via nucleophilic substitution.
- Coupling with Isoquinoline : Using palladium-catalyzed cross-coupling reactions.
These methods are optimized for yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control.
The biological activity of 5-Isoquinolinamine is primarily attributed to its interaction with various molecular targets in biological systems. The nitrobenzyl group can undergo reduction to form reactive intermediates that may interact with enzymes or receptors, potentially modulating their activity . The isoquinoline moiety also contributes to its binding affinity with specific biological targets.
Pharmacological Potential
Research indicates that compounds similar to 5-Isoquinolinamine exhibit a range of pharmacological activities including:
- Antidepressant Effects : Similar compounds have been shown to influence dopamine levels in the brain, suggesting potential applications in treating depression .
- Antitumor Activity : Some studies have indicated that related structures may inhibit tumor growth by interfering with specific signaling pathways associated with cancer progression .
- Neuroprotective Properties : Compounds within this class may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Antidepressant Activity :
- Cancer Research :
- Gene Silencing Applications :
Comparative Analysis
To better understand the uniqueness of 5-Isoquinolinamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Similar isoquinoline structure | Antitumor properties |
| 1-(3-Nitrobenzyl)pyrrolidin-3-amine | Shares nitrobenzyl and pyrrolidine components | Neuroprotective effects |
Q & A
Basic: What synthetic strategies are effective for preparing 5-Isoquinolinamine derivatives with nitroaryl substituents?
Methodological Answer:
Effective synthesis of 5-Isoquinolinamine derivatives often involves coupling amines with pre-functionalized isoquinoline scaffolds. For nitroaryl-substituted variants, a two-step approach is recommended:
- Step 1: Introduce the nitroaryl group via nucleophilic aromatic substitution (NAS) under controlled conditions (e.g., using Pd catalysis or base-mediated reactions). Evidence from analogous compounds shows that nitro groups at the meta-position on the phenyl ring improve stability during coupling .
- Step 2: Coupling the nitroaryl-pyrrolidine intermediate with the isoquinoline core. For example, in related compounds, yields of 28–35% were achieved using carboxamide formation between amines and activated esters, followed by purification via flash chromatography .
Key Considerations: Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions.
Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of 5-Isoquinolinamine derivatives?
Methodological Answer:
- 1H NMR Spectroscopy: Essential for confirming substituent positions and stereochemistry. For example, aromatic protons in nitroaryl groups resonate at δ 7.2–8.6 ppm, while pyrrolidine protons appear as multiplet signals between δ 2.3–5.5 ppm .
- Mass Spectrometry (ESI-MS or HRMS): Validates molecular weight and purity. In one study, HRMS data confirmed a deviation of <0.005 Da between calculated and experimental values, ensuring compound accuracy .
- HPLC Purity Analysis: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Advanced: How can computational chemistry tools optimize reaction pathways for 5-Isoquinolinamine derivatives?
Methodological Answer:
- In Silico Reaction Design: Tools like quantum chemical calculations (e.g., DFT) predict transition states and energetics. For example, ICReDD’s workflow combines computational path searches with experimental validation to reduce trial-and-error synthesis time by ~40% .
- Virtual Screening: Molecular docking (e.g., AutoDock Vina) identifies potential bioactivity against targets like kinases or enzymes. Prioritize derivatives with binding energies < −8 kcal/mol for further testing .
Case Study: A tyrosin kinase inhibitor was optimized using computational feedback loops to refine substituent positioning, enhancing binding affinity by 30% .
Advanced: How should researchers address discrepancies in yield and purity when synthesizing 5-Isoquinolinamine derivatives under varying conditions?
Methodological Answer:
- Root-Cause Analysis:
- Contradictory Yields: Compare solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading. For example, NAS reactions in DMF yielded 28% product vs. 12% in less polar solvents due to improved intermediate stabilization .
- Purity Variability: Use gradient HPLC to identify byproducts. Adjust recrystallization solvents (e.g., ethanol/water mixtures) or employ preparative TLC for challenging separations .
- Theoretical Alignment: Revisit reaction mechanisms (e.g., steric vs. electronic effects) to rationalize inconsistencies. For instance, ortho-substituents may hinder NAS due to steric bulk, necessitating alternative coupling strategies .
Basic: What are the key considerations for ensuring the stability of 5-Isoquinolinamine derivatives during storage and handling?
Methodological Answer:
- Storage Conditions: Store at −20°C under inert gas (N2 or Ar) to prevent oxidation. Light-sensitive nitro groups require amber vials .
- Stability Assessment: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition peaks; derivatives with electron-withdrawing groups (e.g., nitro) typically exhibit longer shelf lives .
- Handling Protocols: Use anhydrous solvents during synthesis to avoid hydrolysis of sensitive functional groups like carboxamides .
Advanced: What methodologies are recommended for evaluating the bioactivity of 5-Isoquinolinamine derivatives against enzymatic targets?
Methodological Answer:
- Enzyme Inhibition Assays:
- Kinase Profiling: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays for kinases (e.g., TRK family). IC50 values < 100 nM indicate high potency .
- Fluorogenic Substrates: For hydrolases or transferases, employ substrates like dansyl chloride (DNS-Cl) or NBD-Cl, which release fluorescent products upon enzymatic cleavage. Quantify activity via fluorescence intensity (λex/λem = 340/450 nm) .
- Data Interpretation: Normalize activity to controls and apply nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants. Cross-validate with molecular dynamics simulations to correlate activity with binding modes .
Advanced: How can researchers leverage machine learning to predict novel 5-Isoquinolinamine derivatives with desired properties?
Methodological Answer:
- Dataset Curation: Compile structural (SMILES), synthetic (yield, conditions), and bioactivity data from public repositories (e.g., ChEMBL).
- Model Training: Use graph neural networks (GNNs) or Random Forests to predict properties like solubility (LogP) or IC50. For example, models trained on 5,000+ compounds achieved R² > 0.85 for LogP prediction .
- Validation: Synthesize top candidates (e.g., derivatives with predicted IC50 < 50 nM) and compare experimental vs. predicted results to refine models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
